molecular formula C10H14O3S B138820 Butyl benzenesulfonate CAS No. 80-44-4

Butyl benzenesulfonate

Cat. No. B138820
CAS RN: 80-44-4
M. Wt: 214.28 g/mol
InChI Key: NIKBCKTWWPVAIC-UHFFFAOYSA-N
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Description

Butyl benzenesulfonate is an organic compound with the molecular formula C10H14O3S . It has a molecular weight of 214.281 .


Synthesis Analysis

Benzenesulfonic acid derivatives, including butyl benzenesulfonate, can be synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE), which is a potential treatment for Acute Respiratory Distress Syndrome (ARDS) .


Molecular Structure Analysis

The IUPAC Standard InChI for Butyl benzenesulfonate is InChI=1S/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 .


Chemical Reactions Analysis

Benzenesulfonic acid, a related compound, exhibits reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .

Scientific Research Applications

Environmental Analysis

A study by Uchiyama (1979) investigated the method for the separation and determination of fluorescent whitening agent and alkyl benzenesulfonate in water. This research is significant for environmental monitoring and contamination assessment, emphasizing the importance of detecting such compounds in aquatic environments (Uchiyama, 1979).

Materials Science and Chemistry

Bay et al. (2002) explored the properties of polypyrrole doped with different alkyl benzenesulfonates, including butyl benzenesulfonate. Their findings are crucial for the development of materials with specific electronic and mechanical properties, beneficial in the field of polymer science and electronics (Bay et al., 2002).

Industrial Applications

Schöngut, Smrčka, and Štěpánek (2013) conducted a study on the granulation of sodium carbonate with dodecyl-benzenesulfonic acid, an aspect relevant to the production of detergents and cleaning agents. Their work provides insights into the manufacturing processes of industrially important surfactants (Schöngut, Smrčka, & Štěpánek, 2013).

Organic Chemistry and Catalysis

Huang et al. (2003) developed a method for the Pd-catalyzed amination of aryl tosylates and benzenesulfonates, expanding the scope of organic synthesis. This advancement is significant for the synthesis of complex organic molecules, highlighting the role of butyl benzenesulfonate in facilitating novel chemical reactions (Huang et al., 2003).

Future Directions

The development of Human neutrophil elastase (hNE) inhibitors, including various benzenesulfonic acid derived compounds, for the treatment of Acute Respiratory Distress Syndrome (ARDS) is a potential future direction .

properties

IUPAC Name

butyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKBCKTWWPVAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075357
Record name Butyl benzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl benzenesulfonate

CAS RN

80-44-4
Record name Butyl benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, n-butyl ester
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Record name BUTYL BENZENESULFONATE
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Record name Butyl benzenesulfonate
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Record name Butyl benzenesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
DB Denney, EJ Kupchik - Journal of the American Chemical …, 1960 - ACS Publications
… In order to determine the amount of oxygen-18 in the ether position of the ester group of the labeled «-butyl benzenesulfonate and of the labeled cyclobutyl benzenesulfonate, it was …
Number of citations: 5 pubs.acs.org
B Jin, K Guo, T Zhang, T Li… - Journal of Analytical …, 2019 - downloads.hindawi.com
… , respectively; peaks 6–10, methyl, ethyl, propyl, isopropyl, and butyl benzenesulfonate, respectively; and peaks 11–15, methyl, ethyl, propyl, isopropyl, and … 2.9 Butyl benzenesulfonate …
Number of citations: 12 downloads.hindawi.com
CH Snyder, AR Soto - The Journal of Organic Chemistry, 1964 - ACS Publications
Sulfonate esters of primary and secondary alcohols react rapidly with potassium f-butoxide in dimethyl sulfoxide to give alkenes and alkyl f-butyl ethers. The reaction is complete within …
Number of citations: 40 pubs.acs.org
L Bay, N Mogensen, S Skaarup… - …, 2002 - ACS Publications
The properties of polypyrrole (PPy) are to a large extent determined by the condition of synthesis and especially by the counterion incorporated as dopant during synthesis. In this work, …
Number of citations: 98 pubs.acs.org
MI El-Gamal, HA Omar, MH Semreen, IA Younes… - Bioorganic …, 2020 - Elsevier
A series of cycloalkanecarboxamide-containing sulfonate and sulfamate derivatives were prepared, and their antiproliferative activity was tested against NCI-60 cancer cell lines panel. …
Number of citations: 5 www.sciencedirect.com
MI El-Gamal, S Ullah, SO Zaraei, S Jalil, S Zaib… - European Journal of …, 2019 - Elsevier
A new series of raloxifene sulfonate/sulfamate derivatives were designed and synthesized. The target compounds were tested for inhibitory effect against nucleotide pyrophosphatase/…
Number of citations: 20 www.sciencedirect.com
Z Sobol, ME Engel, E Rubitski, WW Ku… - … /Genetic Toxicology and …, 2007 - Elsevier
… Previously published data on a similar set of compounds shows that butyl benzenesulfonate, a potent inducer of mironuclei in the current study, failed to induce micronuclei in a mouse …
Number of citations: 65 www.sciencedirect.com
MI El-Gamal, CH Oh - European Journal of Medicinal Chemistry, 2014 - Elsevier
A series of fused tricyclic coumarin sulfonate derivatives was synthesized. Their in vitro antiproliferative activities against a panel of 57 human cancer cell lines of nine different cancer …
Number of citations: 35 www.sciencedirect.com
TM Nolte, T Nauser, L Gubler - Physical Chemistry Chemical Physics, 2020 - pubs.rsc.org
… Radical cations could not be observed for the monomeric compound (4-tert-butyl-benzenesulfonate), for which no intramolecular stabilization is possible, potentially also due to the fast …
Number of citations: 11 pubs.rsc.org
X Wang, J Meng, D Zhao, S Tang, K Sun - Chinese Chemical Letters, 2023 - Elsevier
Chalcogenative sulfones (thiosulfonates and selenosulfonates), as reactants for organic transformations, are widely used and interesting because of their potential to react with …
Number of citations: 26 www.sciencedirect.com

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